molecular formula C7H5BF2O3 B1422098 (2,6-Difluoro-4-formylphenyl)boronic acid CAS No. 871125-93-8

(2,6-Difluoro-4-formylphenyl)boronic acid

Cat. No. B1422098
CAS RN: 871125-93-8
M. Wt: 185.92 g/mol
InChI Key: NQBHBNIZBDDDRH-UHFFFAOYSA-N
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Description

“(2,6-Difluoro-4-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BF2O3 . It has a molecular weight of 185.92 g/mol . This compound is typically found in a solid form .


Molecular Structure Analysis

The molecular structure of “(2,6-Difluoro-4-formylphenyl)boronic acid” is planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The compound has a monoisotopic mass of 186.029984 Da .


Physical And Chemical Properties Analysis

“(2,6-Difluoro-4-formylphenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 185.92 g/mol and a monoisotopic mass of 186.029984 Da . The compound has a topological polar surface area of 57.5 Ų .

Scientific Research Applications

Sensing Applications

(2,6-Difluoro-4-formylphenyl)boronic acid: is utilized in sensing applications due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is pivotal in both homogeneous assays and heterogeneous detection systems. The compound’s boronic acid moiety can be used to develop sensors for detecting sugars, which is particularly useful in diabetes management .

Drug Design and Medicinal Chemistry

The introduction of fluorine atoms into the phenylboronic structure enhances the Lewis acidity of boronic acids, which is beneficial in drug design . Fluorinated boronic acids, including derivatives of (2,6-Difluoro-4-formylphenyl)boronic acid , are used in the design of enzyme inhibitors and receptor site targeting, potentially leading to new therapeutic agents .

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a substrate for Suzuki-Miyaura cross-coupling reactions . These reactions are a cornerstone in organic synthesis, allowing for the formation of carbon-carbon bonds, which is fundamental in the development of complex organic molecules for pharmaceuticals and materials science .

Material Chemistry

Boronic acids, including (2,6-Difluoro-4-formylphenyl)boronic acid , are used as building blocks in material chemistry. They are incorporated into polymers for controlled release systems, such as insulin delivery devices, and in the construction of microparticles for analytical methods .

Supramolecular Chemistry

The unique properties of boronic acids enable their use in supramolecular chemistry, where they can form reversible complexes with diols and other entities. This reversible binding is essential for creating dynamic materials that can respond to environmental stimuli .

Biochemical Tools

In biochemical research, (2,6-Difluoro-4-formylphenyl)boronic acid is used for protein manipulation, cell labeling, and as a tool to interfere with signaling pathways. Its ability to form reversible esters with sugars makes it a valuable tool for studying glycosylation patterns in proteins .

Analytical Methods

The compound is employed in electrophoresis for the separation of glycated molecules. Its interaction with sugars allows for the differentiation and analysis of various glycoforms, which is important in the diagnosis and study of diseases like diabetes .

Imaging Techniques

Boronic acid derivatives are also explored in imaging techniques such as positron emission tomography (PET) . They can be used to synthesize appropriately labeled compounds for clinical drug and diagnostics development .

Safety and Hazards

“(2,6-Difluoro-4-formylphenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, or respiratory irritation . It is recommended to avoid contact with skin and eyes, and to avoid breathing dust .

properties

IUPAC Name

(2,6-difluoro-4-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBHBNIZBDDDRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681753
Record name (2,6-Difluoro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluoro-4-formylphenyl)boronic acid

CAS RN

871125-93-8
Record name (2,6-Difluoro-4-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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